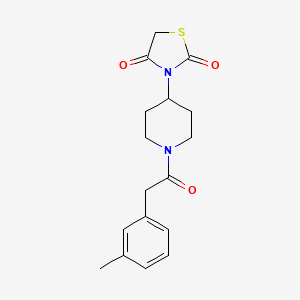

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

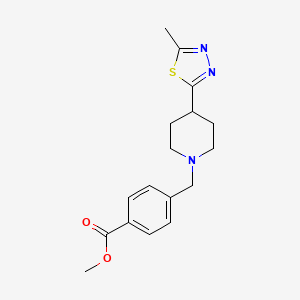

The synthesis of piperidone derivatives, such as 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, involves various catalysts and precursors. Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is complex, involving a piperidine ring and a thiazolidine-2,4-dione group .Chemical Reactions Analysis

Thiazolidinones, such as 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, have been the subject of numerous studies due to their diverse biological activities. The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione: (commonly known as pioglitazone ) belongs to the thiazolidinedione class of antidiabetic drugs. Its mechanism of action involves activating peroxisome proliferator-activated receptor gamma (PPAR-γ) in adipose tissue and skeletal muscle. By enhancing insulin sensitivity and reducing hepatic glucose production, pioglitazone helps manage type 2 diabetes mellitus .

Anti-inflammatory Effects

Pioglitazone exhibits anti-inflammatory properties beyond its antidiabetic role. It modulates inflammatory pathways by inhibiting nuclear factor-kappa B (NF-κB) and reducing pro-inflammatory cytokines. Researchers explore its potential in conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotection

Studies suggest that pioglitazone may protect neurons and mitigate neurodegenerative processes. By reducing oxidative stress, inflammation, and promoting mitochondrial function, it holds promise for conditions like Alzheimer’s disease and Parkinson’s disease .

Cardiovascular Benefits

Pioglitazone has cardiovascular effects, including improving endothelial function, reducing atherosclerosis, and decreasing blood pressure. Researchers investigate its role in preventing cardiovascular events in high-risk patients .

Cancer Therapy

Emerging evidence indicates that pioglitazone might have anticancer properties. It affects cell proliferation, apoptosis, and angiogenesis. Ongoing studies explore its potential in various cancers, including breast, prostate, and colon cancer .

Liver Disease

Pioglitazone shows promise in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). It improves liver enzymes, reduces hepatic fat accumulation, and may prevent disease progression .

Eigenschaften

IUPAC Name |

3-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-12-3-2-4-13(9-12)10-15(20)18-7-5-14(6-8-18)19-16(21)11-23-17(19)22/h2-4,9,14H,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWVDNEGLHLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2615434.png)

![2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2615439.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2615441.png)

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2615444.png)

![3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2615446.png)

![6-{[4-(3-chloro-4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B2615449.png)

![1-[4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2615453.png)

![N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2615455.png)